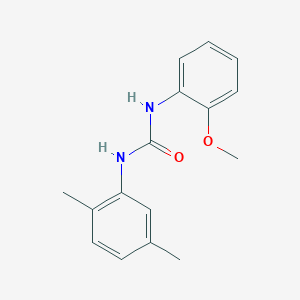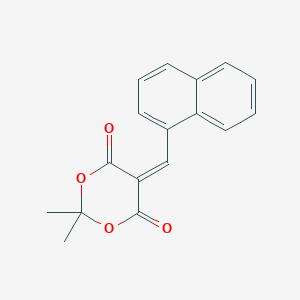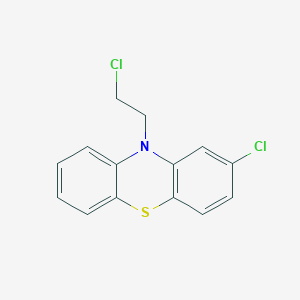
1-Cyclohexyl-3-isobutylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-isobutylurea is an organic compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . This compound is part of the urea derivatives family, known for their diverse chemical and biological properties. It is used in various scientific research applications due to its unique structure and reactivity.
Métodos De Preparación
1-Cyclohexyl-3-isobutylurea can be synthesized through several methods. One common synthetic route involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is environmentally friendly and efficient, producing high yields of the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Análisis De Reacciones Químicas
1-Cyclohexyl-3-isobutylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed information on the exact reagents and conditions is limited.
Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of different urea derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-3-isobutylurea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-3-isobutylurea involves its interaction with specific molecular targets. While detailed pathways are not fully elucidated, it is known to affect certain biochemical processes by binding to target proteins or enzymes, thereby modulating their activity .
Comparación Con Compuestos Similares
1-Cyclohexyl-3-isobutylurea can be compared with other urea derivatives such as:
- 1-Cyclohexyl-3-phenylurea
- 1-(2-Chlorophenyl)-3-isobutylurea
- 1-(4-Chlorophenyl)-3-isobutylurea
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties . The unique combination of cyclohexyl and isobutyl groups in this compound contributes to its distinct reactivity and applications.
Propiedades
Número CAS |
60392-17-8 |
|---|---|
Fórmula molecular |
C11H22N2O |
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-(2-methylpropyl)urea |
InChI |
InChI=1S/C11H22N2O/c1-9(2)8-12-11(14)13-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H2,12,13,14) |
Clave InChI |
KSXZTCUHMYITTO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(=O)NC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11951627.png)


![10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one](/img/structure/B11951642.png)

![1-Vinylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B11951662.png)



![4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11951694.png)
